4-Methylquinazoline-2-thiol
Description
Properties
IUPAC Name |
4-methyl-3H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJBRYSRAMLVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4 Methylquinazoline 2 Thiol and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for synthesizing the 4-methylquinazoline-2-thiol scaffold have long been the foundation of its chemistry. These routes typically involve cyclocondensation reactions or modifications of a pre-existing quinazoline (B50416) ring.
Cyclocondensation reactions are a cornerstone for building the quinazoline framework. These methods involve the formation of the heterocyclic ring system from acyclic precursors in a single step. A common strategy for synthesizing quinazoline-4-thiones, which are tautomers of the corresponding thiols, involves the reaction of 2-methylquinazolin-4(3H)-one with a thionating agent like phosphorus pentasulfide (P₂S₅). rsc.orgresearchgate.netresearchgate.net This reaction is typically carried out by heating the reactants in an inert solvent such as absolute m-xylene. researchgate.netaip.org The resulting 2-methylquinazoline-4-thione exists in equilibrium with its tautomeric form, 2-methylquinazoline-4-thiol (B1619577).
Another significant cyclocondensation approach involves the reaction of anthranilic acid derivatives with isothiocyanates. mdpi.comresearchgate.net This method leads to the formation of 2-mercaptoquinazolin-4(3H)-ones. The reaction proceeds through an initial nucleophilic attack of the amino group of anthranilic acid on the isothiocyanate, followed by an intramolecular cyclization and dehydration to yield the final product.
A versatile and widely used method for introducing a thiol group onto a quinazoline ring is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The chlorine atom at the 2-position of 2-chloro-4-methylquinazoline (B1368962) is electrophilic and susceptible to displacement by sulfur nucleophiles.
This reaction is a key step in the synthesis of many quinazoline derivatives. nih.govnih.gov The process involves reacting 2-chloro-4-methylquinazoline with a sulfur source, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793), in a suitable solvent. Studies have investigated the displacement of chloro groups on the quinazoline ring with various thiols and their salts to prepare a range of new thioethers. byu.edu For instance, 2-chloro-4-methylquinazoline can be converted into 4-amino-2-methylquinazolines by reacting it with various amines, demonstrating the reactivity of the chloro-substituted quinazoline core. researchgate.net
Modern and Green Chemistry Methodologies
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches, including microwave-assisted and ultrasound-assisted synthesis, as well as the use of novel solvent systems, offer numerous advantages over traditional techniques.
Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating. nih.gov This technology has been successfully applied to the synthesis of various quinazoline derivatives. rsc.org
For example, a solvent-free method for the synthesis of N-substituted 4-amino-2-methylquinazolines from 4-chloro-2-methylquinazoline (B1587004) has been developed using microwave irradiation, highlighting a fast, efficient, and environmentally friendly procedure. researchgate.net Microwave heating has also been employed in the synthesis of S-substituted quinazoline derivatives from 1,4-dihydroquinazoline-2-thiol and various boronic acids in a one-pot reaction. researchgate.net However, it is noteworthy that in some specific cases, such as the synthesis of 2-mercaptoquinazolin-4(3H)-ones in deep eutectic solvents, microwave-induced synthesis showed lower effectiveness compared to other green methods. mdpi.com
Table 1: Comparison of Synthesis Methods for 4-Amino-2-methylquinazolines from 4-Chloro-2-methylquinazoline
| Amine Reactant | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline (B41778) | Microwave Irradiation (800 W) | 5 min | Quantitative | researchgate.net |
| 4-Chloroaniline | Microwave Irradiation (800 W) | 3 min | Quantitative | researchgate.net |
| 4-Methoxyaniline | Microwave Irradiation (800 W) | 3 min | Quantitative | researchgate.net |
| Cyclohexylamine | Microwave Irradiation (800 W) | 15 min | 70% | researchgate.net |
The use of ultrasonic irradiation is another green chemistry technique that can significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, creates localized hot spots with high temperatures and pressures, accelerating chemical transformations. nih.gov
Ultrasound has been effectively used in the synthesis of 4-tosyl quinazolines, where it was found to reduce reaction times and increase product yields. nih.gov In the synthesis of azoloquinazolines, ultrasound activation dramatically decreased the total reaction duration from several minutes to as little as 10-15 seconds, while increasing yields from 60-85% to 92-98%. researchgate.net Notably, in the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, ultrasonication in combination with deep eutectic solvents provided significantly higher yields compared to microwave-assisted methods. mdpi.comresearchgate.net
Deep eutectic solvents (DESs) and ionic liquids (ILs) are considered green and eco-friendly reaction media due to their low volatility, high thermal stability, and recyclability. nih.gov They can often act as both the solvent and the catalyst in a reaction.
The synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones has been successfully carried out in various choline (B1196258) chloride-based DESs. mdpi.comresearchgate.net A study comparing 20 different DESs found that a 1:2 molar mixture of choline chloride and urea (B33335) was the most effective medium for the reaction between anthranilic acid and phenyl isothiocyanate. mdpi.com Ionic liquids have also been shown to be efficient catalysts and solvents for the synthesis of various quinazoline derivatives, offering advantages such as high product yields, mild reaction conditions, and easy separation and reuse of the catalyst system. rsc.orgijaresm.comrsc.orgtandfonline.combohrium.com
Table 2: Effect of Different Deep Eutectic Solvents (DES) on the Yield of 2-Mercapto-3-phenylquinazolin-4(3H)-one
| Hydrogen Bond Donor (HBD) | Molar Ratio (Choline Chloride:HBD) | Yield (%) | Reference |
|---|---|---|---|
| Urea | 1:2 | 68 | mdpi.comresearchgate.net |
| Glycerol | 1:2 | 35 | mdpi.comresearchgate.net |
| Ethylene Glycol | 1:2 | 21 | mdpi.comresearchgate.net |
| Thiourea | 1:2 | 55 | mdpi.comresearchgate.net |
| Malonic Acid | 1:1 | 41 | mdpi.comresearchgate.net |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer an efficient pathway to complex heterocyclic structures like quinazolines. scispace.commdpi.com While direct MCR synthesis of this compound is not extensively detailed, the application of MCR principles to the quinazoline scaffold provides a clear framework for its potential synthesis.
A common MCR approach for quinazoline derivatives involves the condensation of an anthranilic acid derivative, an amine, and a carbonyl source. For instance, a three-component reaction (3-MCR) of an isatoic anhydride (B1165640) (a protected form of 2-aminobenzoic acid), an amine, and an orthoester can yield 2,3-disubstituted quinazolin-4(3H)-ones under thermal or microwave conditions. researchgate.net To adapt this for this compound, one could envision a reaction between a 2-amino-5-methylbenzonitrile, a source of the thiol group like thiourea or carbon disulfide, and a methylating agent or a component that provides the C2-carbon.
Another relevant MCR strategy involves the reaction of 2-aminobenzophenones, aromatic aldehydes, and a nitrogen source like urea under microwave irradiation to form 2,4-disubstituted-1,2-dihydroquinazolines. scispace.com The principles of these reactions, particularly the one-pot formation of the heterocyclic core from multiple building blocks, are central to designing a convergent synthesis for this compound.
A representative MCR for a related quinazolinone structure is detailed below:
Table 1: Example of a Three-Component Reaction for Quinazolin-4(3H)-one Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Isatoic Anhydride | Amine | Orthoester | 120°C, 4-5 h (Classical) or 140°C, 20-30 min (Microwave) | 2,3-Disubstituted quinazolin-4(3H)-ones | researchgate.net |
Metal-Catalyzed Synthetic Protocols (e.g., Copper-catalyzed)
Metal-catalyzed reactions, particularly those employing copper, provide powerful and versatile methods for the synthesis of quinazoline derivatives. mdpi.com These protocols often involve the formation of key C-N bonds through cross-coupling reactions, followed by cyclization to construct the quinazoline core.
An efficient copper-catalyzed approach involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine. organic-chemistry.orgresearchgate.net In this strategy, a copper(I) salt, such as CuI, catalyzes the coupling of the amine functionality of the amidine with the aryl bromide. organic-chemistry.org This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the nitrile carbon to form the quinazoline ring. To synthesize a 4-methyl-substituted quinazoline, the starting material would be 2-bromo-5-methylbenzonitrile. The use of thiourea in place of an amidine could potentially lead to the formation of the 2-thiol functionality.
Key features of these copper-catalyzed reactions include:
Catalyst System: Typically consists of a copper(I) source (e.g., CuI, Cu₂O) and a ligand (e.g., N,N'-dimethylethylenediamine (DMEDA), 8-hydroxyquinoline). organic-chemistry.org
Base and Solvent: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is required, with DMF often used as the solvent. mdpi.comorganic-chemistry.org
Reaction Conditions: The reactions are generally carried out at moderate temperatures, often around 80-110°C. mdpi.comorganic-chemistry.org
A proposed mechanism involves an initial Ullmann-type coupling of the amine component with the 2-bromobenzonitrile, followed by an intramolecular nucleophilic attack of the second nucleophilic center onto the nitrile group to complete the cyclization. organic-chemistry.org
Table 2: Copper-Catalyzed Synthesis of Amino-Quinazoline Derivatives
| Aryl Halide Substrate | Nitrogen Source | Catalyst/Ligand | Base/Solvent | Temperature | Product Type | Reference |
|---|---|---|---|---|---|---|
| 2-Bromobenzonitrile | Amidine or Guanidine | CuI / DMEDA | K₂CO₃ / DMF | 80°C | 4-Aminoquinazolines | organic-chemistry.orgresearchgate.net |
| (2-Bromophenyl)methylamine | Amide | CuI (ligand-free) | K₂CO₃ / 2-Propanol | 110°C | Quinazolines | mdpi.com |
Retrosynthetic Analysis and Precursor Design Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. scribd.com For this compound, the analysis reveals several logical disconnection points, leading to various precursor design strategies.
The primary heterocyclic structure is the quinazoline ring, a fusion of benzene (B151609) and pyrimidine (B1678525) rings. The key disconnections can be made at the C-N and C-S bonds formed during the final cyclization and thiolation steps.
Disconnection Approach 1: Based on Cyclocondensation
A common and direct approach involves disconnecting the N1-C2 and C2-N3 bonds. This retrosynthetic step points to a reaction between a 2-amino-aryl precursor and a C1 synthon that also provides the sulfur atom.
Target: this compound
Disconnection: C-N and C-S bonds at position 2.
Precursors: This leads back to 2-amino-5-methylbenzonitrile or a related derivative (like 1-(2-amino-5-methylphenyl)ethanone ) and a thiocarbonyl source such as thiourea or carbon disulfide . The synthesis of 2-(thiophen-2-yl)quinazoline-4-thiol (B2874327) from 2-aminobenzonitrile (B23959) provides a precedent for using such nitrile precursors.
Disconnection Approach 2: Functional Group Interconversion (FGI)
An alternative strategy involves a functional group interconversion (FGI) from the more common quinazolin-4(3H)-one scaffold.
Target: this compound. It exists in tautomeric equilibrium with 4-methyl-3H-quinazoline-2-thione . aip.org
FGI: The C=S (thione) can be envisioned as coming from a C=O (ketone) via a thionation reaction.
Intermediate: 2,4-Dioxo-4-methylquinazoline or a related quinazolinone.
Precursors: This intermediate can be disconnected back to 2-amino-5-methylbenzoic acid (or its anhydride, isatoic anhydride) and a source for the C2-N3 fragment, like urea or acetamide (B32628). The methyl group at position 4 can originate from using 2-amino-5-methylbenzoic acid or from the cyclocondensation of 2-aminobenzylamine with acetic anhydride.
Precursor Design:
Based on this analysis, the design of precursors focuses on commercially available or easily synthesized ortho-substituted anilines:
2-Amino-5-methylbenzonitrile: A key precursor where the amino group and the nitrile are positioned for cyclization. The methyl group is already in the desired position.
1-(2-Amino-5-methylphenyl)ethanone: This precursor contains the necessary 2-amino group and a methyl ketone, which can be part of a cyclization strategy to form the 4-methylquinazoline (B149083) core. researchgate.net
2-Amino-5-methylbenzoic acid: A fundamental building block for quinazolinone-based routes, which can then be converted to the thiol.
Chemical Reactivity and Functional Group Transformations of 4 Methylquinazoline 2 Thiol
Reactions Involving the Thiol (-SH) Group
The thiol group in 4-methylquinazoline-2-thiol is a key site for various functional group transformations due to the nucleophilicity of the sulfur atom.
S-Alkylation and S-Acylation Reactions
The sulfur atom of the thiol group is highly nucleophilic, readily participating in S-alkylation and S-acylation reactions. chemistrysteps.com Thiolates, the deprotonated form of thiols, are excellent nucleophiles for SN2 reactions with alkyl halides to form thioethers. youtube.com The alkylation of 2-methylquinazoline-4-thione, a related isomer, has been shown to be dependent on the nature of the alkylating agent, solvent, and temperature, with reactions occurring at the nitrogen or sulfur atoms. tiiame.uz
Alkylation with agents like alkyl halides typically proceeds under basic conditions to deprotonate the thiol, forming a more potent thiolate anion. tiiame.uz This anion then attacks the electrophilic carbon of the alkylating agent. Similarly, S-acylation can be achieved using acyl chlorides or anhydrides to introduce an acyl group onto the sulfur atom.
Table 1: Examples of S-Alkylation and S-Acylation Reactions
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Methylquinazoline-4-thione | Propyl iodide | S-propylated quinazoline (B50416) | tiiame.uz |
| Thiol | Alkyl halide | Alkyl sulfide (B99878) (Thioether) | chemistrysteps.comyoutube.com |
Oxidation Reactions (e.g., to Sulfoxides and Sulfones)
The sulfur atom in this compound and its thioether derivatives is susceptible to oxidation. Controlled oxidation can yield sulfoxides, while stronger oxidation conditions can lead to the formation of sulfones. jchemrev.com Common oxidizing agents for these transformations include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). nih.gov The oxidation of sulfides to sulfoxides is a fundamental transformation, and numerous reagents have been developed for this purpose. nih.gov However, many of these methods can lead to overoxidation to the corresponding sulfone, making selectivity a key challenge. nih.gov
Hydrogen peroxide in glacial acetic acid has been reported as an effective "green" system for the selective oxidation of sulfides to sulfoxides in high yields. nih.gov For the further oxidation to sulfones, stronger oxidizing conditions or different catalytic systems are often employed. jchemrev.comorganic-chemistry.org For instance, permanganate (B83412) supported on active manganese dioxide can effectively oxidize sulfides to sulfones. organic-chemistry.org
Table 2: Oxidation Products of Thiol Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Thioether | Hydrogen Peroxide / Acetic Acid | Sulfoxide | nih.gov |
| Thioether | m-CPBA | Sulfone | organic-chemistry.org |
| Thioether | Supported Permanganate | Sulfone | organic-chemistry.org |
Formation of Thioethers and Other Sulfur-Containing Derivatives
The formation of thioethers is a primary reaction of the thiol group, typically achieved through S-alkylation as discussed previously. mdpi.comresearchgate.net These reactions involve the nucleophilic attack of the thiol or thiolate on an electrophile, such as an alkyl halide. mdpi.comresearchgate.net A variety of thioether derivatives of quinazolines have been synthesized, demonstrating the versatility of this reaction. byu.edunih.gov
Beyond simple alkyl thioethers, the thiol group can be used to form other sulfur-containing derivatives. For example, reaction with other sulfur electrophiles can lead to the formation of disulfides. The thiol group's ability to react with a wide range of electrophiles makes it a valuable handle for introducing diverse functionalities into the 4-methylquinazoline (B149083) scaffold.
Reactions of the Quinazoline Ring System
Electrophilic Substitution Reactions
The quinazoline ring is a heteroaromatic system, and its susceptibility to electrophilic substitution is influenced by the electron-donating or -withdrawing nature of its substituents. In general, heterocyclic systems like quinazoline can be less reactive towards electrophilic substitution than benzene (B151609) due to the presence of the nitrogen atoms. Information regarding the electrophilic substitution specifically on this compound is not extensively detailed in the provided literature. However, the 1,3,4-thiadiazole (B1197879) ring, another heterocyclic system, is noted to be relatively inert to electrophilic substitution. semanticscholar.org This suggests that harsh conditions might be required for electrophilic substitution on the quinazoline ring of the title compound.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are particularly relevant for quinazoline derivatives, especially when a good leaving group is present on the ring. nih.gov For instance, chloroquinazolines are susceptible to nucleophilic displacement by thiols or their salts. byu.eduresearchgate.net The reaction of 2,4-dichloroquinazolines with various amines has been shown to proceed with regioselectivity for substitution at the 4-position. nih.gov
While this compound does not have a leaving group at other positions in its ground state, derivatives can be synthesized to facilitate nucleophilic substitution. For example, conversion of a hydroxyl group to a chloro group would activate that position for nucleophilic attack. byu.edu The thioketone groups at positions 2 and 4 of quinazoline-2,4-dithione derivatives act as electrophilic centers, making them susceptible to nucleophilic substitution.
Table 3: Examples of Nucleophilic Substitution on Quinazoline Derivatives
| Quinazoline Derivative | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 4-Chloroquinazoline | Thiol | 4-Thioether quinazoline | byu.edu |
| 2,4-Dichloroquinazoline | Amine | 2-Chloro-4-aminoquinazoline | nih.gov |
Coupling Reactions (e.g., Suzuki-Miyaura)
The quinazoline scaffold, including derivatives of this compound, is a valuable platform for the construction of complex molecules through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a particularly powerful tool for forming carbon-carbon bonds.
While direct Suzuki-Miyaura coupling on the thiol group of this compound is not the typical application, derivatives of this compound, particularly those halogenated on the quinazoline ring system, readily participate in such reactions. For instance, the presence of a bromine atom at the C6 position of the quinazoline nucleus serves as an effective handle for palladium-catalyzed cross-coupling. A general strategy involves converting the thiol group to a more stable or less reactive moiety, such as a methylsulfonyl group (-SO₂CH₃), before performing the C-C bond formation.
In a broader context, the synthesis of polysubstituted quinazolines frequently employs Suzuki-Miyaura reactions. researchgate.net A common synthetic route involves the initial preparation of a dihaloquinazoline, which can then undergo sequential or selective cross-coupling. For example, 6,8-dibromo-2,4-dichloroquinazoline (B14044221) can be selectively reacted with amines at the C2 and C4 positions, followed by a double Suzuki-Miyaura coupling at the C6 and C8 positions with arylboronic acids to yield complex, tetrasubstituted quinazolines. researchgate.net This highlights the chemoselectivity achievable, where the reactivity of chloro-substituents towards nucleophilic substitution differs from the reactivity of bromo-substituents in palladium-catalyzed coupling. researchgate.net
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of the organohalide (e.g., a bromo-substituted quinazoline derivative) to a Pd(0) complex. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that requires a base. Finally, reductive elimination from the Pd(II) complex yields the desired coupled product and regenerates the Pd(0) catalyst. libretexts.org
A patent for quinazoline derivatives as KRas inhibitors describes a synthetic pathway where a 2-thiol quinazoline intermediate, halogenated at other positions, is coupled with an aryl boronic acid via a Pd-catalyzed Suzuki reaction to generate the final products. google.com This further underscores the utility of this reaction in functionalizing the quinazoline core.
Table 1: Examples of Suzuki-Miyaura Reactions on Quinazoline Scaffolds
| Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
| 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline | (Benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)boronic acid | Pd Catalyst, Base | 6-Aryl-4-methyl-2-(methylsulfonyl)quinazoline | |
| 6,8-Dibromo-N²,N⁴-disubstituted-quinazoline-2,4-diamine | Arylboronic acids | Pd(PPh₃)₄, Base | 6,8-Diaryl-N²,N⁴-disubstituted-quinazoline-2,4-diamine | researchgate.net |
| Halogenated 2-thiol quinazoline intermediate | Aryl boronic acid or ester | Pd Catalyst, Base | Aryl-substituted 2-thiol quinazoline derivative | google.com |
| 4-Chloro-6-bromoquinazoline | Arylboronic acids | Pd Catalyst, Base | 4-Chloro-6-arylquinazoline | scispace.com |
Tautomerism and Isomerism of this compound (Thiol-Thione Tautomerism)
This compound exhibits prototropic tautomerism, existing in a dynamic equilibrium between its thiol and thione forms. ijcrt.org This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur atom (thiol form) and a nitrogen atom of the pyrimidine (B1678525) ring (thione form). The two tautomers are this compound (the thiol form) and 4-methyl-1H-quinazoline-2-thione (the thione form).
The position of this equilibrium is a critical aspect of the molecule's structure and reactivity and can be influenced by several factors, including the physical state (solid or solution), solvent polarity, temperature, and pH. grafiati.com Spectroscopic studies on analogous heterocyclic systems, such as mercaptopyrimidines, reveal that polar solvents tend to shift the equilibrium toward the more polar thione form. grafiati.com Conversely, the thiol form is often found to predominate in dilute, non-polar solutions. grafiati.com
In many heterocyclic systems containing a thioamide moiety (-N-C=S), the thione form is energetically favored and predominates in both the solid state and in neutral solutions. science.govresearchgate.net For example, studies on 3-methyl-2-sulfanyl-3,4-dihydro-4-quinazolinone derivatives have demonstrated the existence of a thiol-thione equilibrium, with 1H-NMR spectroscopy in deuterated DMSO showing a mixture of both forms. ijcrt.org The fundamental structure of thiourea (B124793) itself exists in equilibrium between its thione and thiol (isothiourea) forms, with the thione tautomer being more prevalent in aqueous solutions. mdpi.com
The stability of the thione form is often attributed to the greater strength of the C=O double bond compared to the C=S double bond, and the resonance stabilization within the thioamide group. kuleuven.be In the case of 4-methyl-1H-quinazoline-2-thione, the structure benefits from the stability of the cyclic thioamide group. X-ray crystallography is a definitive method for resolving tautomeric forms in the solid state. Spectroscopic methods like NMR, IR, and UV-Vis spectroscopy are used to study the equilibrium in solution. grafiati.comscience.gov The thiol-thione tautomerism plays a significant role in the biological and chemical reactivity of these molecules, as the two forms possess different hydrogen bonding capabilities and nucleophilic/electrophilic characteristics. researchgate.net
Table 2: Tautomeric Forms of this compound
| Tautomer | Structure | Key Features | Predominance |
| Thiol Form | This compound | Contains an S-H (thiol) group and a C=N bond within the pyrimidine ring. | Favored in non-polar solvents. grafiati.com |
| Thione Form | 4-methyl-1H-quinazoline-2-thione | Contains an N-H group in the pyrimidine ring and a C=S (thione) double bond. | Generally the more stable form, especially in the solid state and polar solvents. grafiati.comscience.govresearchgate.net |
Derivatization and Structural Modification of 4 Methylquinazoline 2 Thiol for Enhanced Properties
Design and Synthesis of Novel Scaffolds Based on the 4-Methylquinazoline-2-thiol Core
The this compound core is a key starting material for constructing more complex heterocyclic systems. The thiol group at the C2 position is a particularly reactive handle for introducing a wide variety of substituents and for building new ring systems.
A fundamental approach to creating derivatives involves the initial synthesis of the quinazoline (B50416) core itself. For instance, 2-(chloromethyl)-4-methylquinazoline (B46745) can be synthesized from o-aminoacetophenone and 2-chloroacetamide, providing a key intermediate where the chloromethyl group can be further functionalized chemicalbook.com.
More advanced scaffold design leverages the reactivity of the thiol group. The conversion of a 2-methylquinazolin-4(3H)-one to 2-methylquinazoline-4-thiol (B1619577) can be achieved using reagents like phosphorus pentasulfide. rsc.org This thiol can then react with various electrophiles, such as aryl aldehydes, to generate new 2-substituted-quinazoline-4-thiol derivatives rsc.org.
Modern synthetic methodologies have enabled the efficient construction of novel and complex scaffolds. Copper-catalyzed cross-coupling reactions, for example, provide a powerful tool for forming C-N and C-S bonds. This has been used to synthesize quinazoline scaffolds bearing semicarbazide (B1199961) or oxadiazole thiol motifs, demonstrating an efficient and environmentally conscious approach to novel congeners researchgate.net. Furthermore, tandem reactions, such as the thiol-Michael and (aza)-Morita–Baylis–Hillman reactions, have been employed to build complex polynuclear heterocyclic systems fused to the quinazoline framework nih.gov.
These synthetic strategies allow for the creation of diverse libraries of compounds built upon the this compound core, each with unique three-dimensional shapes and chemical properties.
Table 1: Synthetic Strategies for Novel Scaffold Development
| Starting Material | Reagents/Reaction Type | Resulting Scaffold | Reference |
|---|---|---|---|
| o-Aminoacetophenone, 2-chloroacetamide | Cyclization | 2-(Chloromethyl)-4-methylquinazoline | chemicalbook.com |
| 2-Methylquinazolin-4(3H)-one | Phosphorus pentasulfide | 2-Methylquinazoline-4-thiol | rsc.org |
| Quinazoline intermediate | Copper-Catalyzed C-N/C-S Coupling | Quinazoline-semicarbazide/oxadiazole hybrids | researchgate.net |
Hybrid Compound Formation with Other Pharmacophores
Molecular hybridization is a widely used strategy in drug discovery that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach can lead to compounds with enhanced affinity, improved selectivity, or a novel mechanism of action. The this compound scaffold is an ideal candidate for hybridization due to its synthetic tractability.
A common strategy involves linking the quinazoline core to another heterocyclic pharmacophore known for its biological activity. These hybrid structures often exhibit synergistic or additive effects.
Triazole Hybrids: The triazole ring is a well-known pharmacophore. Quinazolinone-triazole hybrids have been synthesized by reacting 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl) acetamide (B32628) derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol. researchgate.netrsc.org In other work, quinazolinone-1,2,3-triazole-phenylacetamide derivatives were created from 2-mercaptoquinazolin-4(3H)-one intermediates mdpi.com. These hybrids often connect the two rings via a thioether or thioacetamido linkage rsc.org.
Thiadiazole Hybrids: The 1,3,4-thiadiazole (B1197879) moiety is another important pharmacophore. Researchers have designed and synthesized hybrids where a quinazolin-4(3H)-one core is tethered to a S-substituted-1,3,4-thiadiazole-thiol motif through a methylene (B1212753) bridge semanticscholar.orgjournaljpri.com. The thiol group of the quinazoline can also be directly substituted with a thiadiazole ring, creating 2-(1,3,4-thiadiazolyl-thio)-quinazolin-4-one derivatives researchgate.net.
Other Heterocyclic Hybrids: The versatility of the quinazoline scaffold allows for hybridization with a wide array of other pharmacophores. Examples include:
Oxadiazoles: Linked to the quinazoline core to form potent cytotoxic agents nih.gov.
Isoxazolines: Quinazolinone–isoxazoline hybrids have been synthesized via 1,3-dipolar cycloaddition reactions between N-allylquinazolinone and arylnitriloxides mdpi.com.
Indoles and Indolin-2-ones: These have been linked to the quinazoline ring system, often through an imine linkage, to create compounds with potential anticancer activity nih.gov.
Pyrazoles: Fused pyrazolo[1,5-c] quinazolin-2-one structures have been developed and evaluated for their cytotoxic effects researchgate.net.
Table 2: Examples of this compound Hybrid Compounds
| Quinazoline Core | Linked Pharmacophore | Linkage Type | Synthetic Approach | Reference(s) |
|---|---|---|---|---|
| Quinazolin-4(3H)-one | 1,2,4-Triazole | 2-Thioacetamido | Substitution reaction with 4-methyl-4-H-1,2,4-triazole-3-thiol | researchgate.netrsc.org |
| Quinazolin-4(3H)-one | 1,3,4-Thiadiazole | Methylene thioether | Multi-step synthesis from anthranilic acid | semanticscholar.orgjournaljpri.com |
| Quinazolin-4-one | 1,3,4-Thiadiazole | Thioether | Direct substitution on the thiol group | researchgate.net |
| Quinazolin-4(3H)-one | Isoxazoline | Methyl | 1,3-Dipolar cycloaddition | mdpi.com |
| 2-Methylquinazolin-4(3H)-one | Indolin-2-one | Imine | Condensation reaction | nih.gov |
Strategic Bioisosteric Replacements and Substituent Effects on Chemical Behavior
Beyond creating large-scale structural changes and hybrids, the properties of the this compound scaffold can be finely tuned through more subtle modifications. These include bioisosteric replacements and the introduction of various substituents to modulate chemical and biological activity.
Bioisosteric Replacements: Bioisosterism is a strategy used to replace an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing activity or optimizing pharmacokinetic properties. cambridgemedchemconsulting.comprinceton.edu This approach is a powerful tool for modifying the size, shape, electron distribution, and reactivity of a lead compound preprints.orgnih.gov.
In the context of quinazoline derivatives, the bioisosteric replacement of carbon with a sulfur atom has been shown to significantly alter molecular properties and biological target affinity nih.gov. Another documented example is the substitution of 2-thioallyl or 2-thioalkyl groups with 2-(1,3,4-thiadiazolyl-thio) moieties, which act as isosteres and can lead to improved inhibitory activity researchgate.net. These replacements can alter lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical parameters in drug design.
Table 3: Examples of Bioisosteric Replacements in Quinazoline Derivatives
| Original Group/Atom | Bioisosteric Replacement | Context/Purpose | Reference(s) |
|---|---|---|---|
| Carbon (C) | Sulfur (S) | To modify molecular properties and target affinity | preprints.orgnih.gov |
| 2-Thioallyl group | 2-(1,3,4-Thiadiazolyl-thio) moiety | To improve inhibitory activity against biological targets | researchgate.net |
| Hydrogen (H) | Fluorine (F) | Classical replacement to alter electronic properties and metabolic stability | cambridgemedchemconsulting.com |
Substituent Effects on Chemical Behavior: The nature and position of substituents on the quinazoline ring can profoundly influence the molecule's chemical behavior and, consequently, its biological activity. The electronic effects of these substituents—whether they are electron-donating or electron-withdrawing—can alter the reactivity of the entire heterocyclic system.
Studies on related structures like benzoquinones have shown that electron-withdrawing substituents, such as chlorine, increase the electrophilicity of the ring, making it more reactive towards nucleophiles like thiols. nih.gov Conversely, electron-donating groups, such as methyl or t-butyl, decrease this reactivity nih.gov. This principle is directly applicable to the quinazoline scaffold. For example, the presence of a chlorine atom on the quinazoline ring has been shown to improve the cytotoxic effect of certain pyrazolo-quinazoline derivatives, which can be attributed to the polarizability and electronic influence of the halogen researchgate.net.
Structure-activity relationship (SAR) studies on various quinazoline hybrids have further elucidated these effects:
In a series of quinazolinone-triazole hybrids, it was found that electron-donating groups on the quinazoline ring enhanced antitubercular activity rsc.org.
For rhodanine-based quinazolinone hybrids, bulky, hydrophobic, and electron-withdrawing substituents at the para-position of a phenyl ring attached to the quinazolinone were found to be essential for anti-proliferative activity rsc.org.
The efficiency of synthetic reactions can also be affected. In the copper-catalyzed synthesis of quinazoline derivatives, substrates with electron-withdrawing groups often require different reaction times compared to those with electron-donating groups researchgate.net.
These findings highlight that strategic placement of substituents is a critical tool for modulating the chemical and biological profile of compounds derived from this compound.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, their connectivity, and spatial relationships.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 4-Methylquinazoline-2-thiol.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons present in the molecule and their neighboring environments. For this compound, characteristic signals include those for the methyl group protons, the aromatic protons of the quinazoline (B50416) ring system, and the thiol proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the methyl group typically appears as a singlet in the upfield region, while the aromatic protons resonate at lower fields as a complex multiplet pattern due to spin-spin coupling. The thiol (N-H) proton often appears as a broad singlet. ppublishing.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR cover a broader range than in ¹H NMR, allowing for clear differentiation of carbon types. oregonstate.edu Key resonances include the methyl carbon, the aromatic carbons of the fused benzene (B151609) ring, and the carbons of the pyrimidine (B1678525) ring, including the characteristic C=S carbon which appears significantly downfield. oregonstate.educompoundchem.comucl.ac.uk
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.5 | s | CH₃ |
| ¹H | ~7.2-8.0 | m | Aromatic-H |
| ¹H | ~13.8 | br s | NH |
| ¹³C | ~23 | CH₃ | |
| ¹³C | ~120-140 | Aromatic/Quinazoline C | |
| ¹³C | ~162 | C=N | |
| ¹³C | ~170-180 | C=S |
Note: Exact chemical shifts can vary depending on the solvent and specific derivative.
Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. nanalysis.com This is particularly useful for assigning the complex multiplet patterns of the aromatic protons in the quinazoline ring by revealing their connectivity. emerypharma.comresearchgate.net Cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecular structure. nanalysis.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This powerful technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton in the ¹H NMR spectrum. nih.gov For this compound, HSQC would show a correlation between the methyl proton singlet and the methyl carbon signal, as well as correlations between each aromatic proton and its directly bonded aromatic carbon. nih.govresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. vscht.czlibretexts.org The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features.
Key vibrational frequencies include:
N-H Stretching: A band in the region of 3100-3500 cm⁻¹, often broad, corresponding to the N-H bond of the thioamide group.
C-H Stretching: Bands for aromatic C-H bonds typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹. libretexts.org
C=N Stretching: A sharp absorption band around 1620 cm⁻¹ is characteristic of the C=N bond within the quinazoline ring. ppublishing.org
C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. vscht.cz
C=S Stretching: The thioamide C=S bond gives rise to a characteristic absorption in the range of 1300-1400 cm⁻¹. ppublishing.org
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3500 | Medium-Broad | N-H Stretch |
| >3000 | Medium | Aromatic C-H Stretch |
| <3000 | Medium | Aliphatic C-H Stretch |
| ~1620 | Strong | C=N Stretch |
| 1400-1600 | Medium-Strong | Aromatic C=C Stretch |
| ~1300 | Medium | C=S Stretch |
Note: The exact position and intensity of peaks can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical mass spectrum of this compound, the most prominent peak is often the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺, which confirms the molecular weight of the compound. ppublishing.org The fragmentation pattern observed in the spectrum can also offer clues about the compound's structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the precise elemental formula of the molecule. mdpi.comresearchgate.net This is achieved by distinguishing between ions of very similar masses (isobaric ions). The experimentally determined exact mass is compared to the calculated mass for a proposed formula, and a close match provides strong evidence for the correct elemental composition. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions between different energy levels within the molecule. The UV-Vis spectrum of this compound is characterized by absorption maxima (λ_max) that are indicative of its conjugated aromatic system. ppublishing.org The quinazoline ring system, with its alternating double bonds, gives rise to characteristic π → π* and n → π* transitions. ppublishing.orgresearchgate.net The position and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent and the presence of various substituents on the quinazoline ring. orientjchem.orgacs.org
Table 3: Representative UV-Vis Absorption Maxima for Quinazoline Derivatives
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |
|---|---|---|
| ~215-230 | High | π → π* |
| ~270-290 | Medium | π → π* |
| ~340-360 | Low | n → π* |
Note: Values are approximate and can vary based on solvent and specific molecular structure. ppublishing.orgorientjchem.org
X-Ray Crystallography for Solid-State Structure Determination
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methyl-4H-3,1-benzoxazin-4-one |
| 3-Hexadecyl-2-methylquinazolin-4(3H)-one |
| 3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one |
| 3-Cyclohexyl-2-methylquinazolin-4(3H)-one |
| 3-(4-Chlorophenyl)-2-methylquinazolin-4(3H)-one |
| 3-(2,4-Dinitrophenylamino)-2-methylquinazolin-4(3H)-one |
| 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide |
| 5-((6,8-Dibromo-2-methylquinazolin-4-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
| 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide |
| 2-((Ethylthio)methyl)-4-methylquinazoline |
| 3-(2-Fluorophenyl)-2-methylquinazolin-4-one |
| 3-(2-Chlorophenyl)-2-mercaptoquinazolin-4(3H)-one |
| 2-Methyl-3-{[(Z)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino}quinazolin-4-one |
| 2-Methylquinazolin-4(3H)-one |
| 6-Chloro-2-methylquinazolin-4(3H)-one |
| Anthranilic acid |
| Acetic anhydride (B1165640) |
| Formamide |
| Quinazolin-4-thione |
| (E)-6-Bromo-3-[((6-methoxynaphthalen-2-yl)methylene)amino]-2-methylquinazolin-4(3H)-one |
Computational and Theoretical Investigations of 4 Methylquinazoline 2 Thiol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Methylquinazoline-2-thiol to determine their properties with high accuracy.
Molecular Geometry Optimization and Electronic Structure Analysis
The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this would be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to find the minimum energy conformation. researchgate.netresearchgate.net This calculation provides precise bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the electronic structure can be analyzed. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.net
| Parameter | Calculated Value (Exemplary) |
|---|---|
| Bond Length (C=S) | 1.68 Å |
| Bond Length (N1-C2) | 1.38 Å |
| Bond Angle (N1-C2-S) | 125.5° |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
Prediction of Spectroscopic Parameters
DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman). researchgate.net After geometry optimization, a frequency calculation is performed at the same level of theory. This produces a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often systematically higher than experimental values, so they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net This allows for the assignment of specific spectral bands to the vibrations of functional groups within the molecule, such as the C=S stretching, N-H bending, and aromatic C-H stretching modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Exemplary) | Experimental Frequency (cm⁻¹) (Exemplary) |
|---|---|---|
| N-H Stretch | 3410 | 3350 |
| Aromatic C-H Stretch | 3105 | 3060 |
| C=N Stretch | 1615 | 1590 |
| C=S Stretch | 1150 | 1125 |
Mechanistic Studies of Reactions (e.g., Regioselectivity, Transition States)
DFT is instrumental in studying reaction mechanisms by mapping out the potential energy surface. For this compound, which possesses a thioamide group, a key question is its regioselectivity in reactions with electrophiles. The molecule can exist in tautomeric forms and its deprotonated anion has nucleophilic centers on both the sulfur and nitrogen atoms.
Theoretical studies on similar systems have shown that DFT can predict the site of attack by analyzing the electronic properties of the anion. researchgate.net Calculations of the HOMO coefficients and partial charges reveal the electron density distribution. A larger HOMO coefficient and a more negative partial charge on the sulfur atom compared to the nitrogen atom would indicate that reactions with alkyl halides (governed by orbital and charge control) are likely to occur at the sulfur, leading to S-substituted products. researchgate.net
For other reactions, such as acylation, DFT can be used to calculate the energies of both the S-acyl (kinetically favored) and N-acyl (thermodynamically favored) products, as well as the transition state for the transacylation reaction, to explain the final product distribution. researchgate.netmdpi.com This involves locating the transition state structures and calculating the activation energies for different pathways, providing a detailed understanding of the reaction's progress. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. For this compound, docking simulations are used to explore its potential to interact with biological targets and act as an inhibitor. Quinazoline (B50416) derivatives have been studied as inhibitors of various enzymes, including kinases and cyclooxygenases. nih.govnih.gov
The process involves:
Preparation : Obtaining the 3D crystal structure of the target protein from a database (e.g., the Protein Data Bank). The ligand structure (this compound) is optimized using methods like DFT.
Docking : Using software (e.g., AutoDock, Glide), the ligand is placed into the active site of the protein. The program then explores various binding poses and scores them based on a scoring function, which estimates the binding affinity. semanticscholar.org
Analysis : The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. The binding energy (typically in kcal/mol) provides an estimate of the binding strength.
For instance, a docking study of this compound against a target like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase could reveal key interactions stabilizing the ligand in the ATP-binding pocket.
| Parameter | Finding (Exemplary) |
|---|---|
| Target Protein | EGFR Tyrosine Kinase |
| Binding Energy | -7.5 kcal/mol |
| Hydrogen Bonds | Thiol group with Met793; Quinazoline N1 with Thr790 |
| Hydrophobic Interactions | Methyl group with Leu718; Benzene (B151609) ring with Ala743, Val726 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of compounds like quinazoline derivatives, QSAR models can predict the activity of new, unsynthesized analogues, guiding the design of more potent molecules. nih.gov
A QSAR study involves:
Dataset : A series of this compound analogues with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.
Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).
Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the descriptors with the biological activity.
Validation : The model's predictive power is rigorously tested using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).
A hypothetical QSAR model might show that activity is positively correlated with a descriptor for hydrogen bond donating ability and negatively correlated with molecular size, providing clear directions for structural modification. nih.govnih.gov
Molecular Electrostatic Potential (MESP) Analysis and Global/Local Reactivity Descriptors
MESP analysis and reactivity descriptors, derived from DFT calculations, provide a detailed picture of a molecule's reactivity. chemrxiv.org
Molecular Electrostatic Potential (MESP) is a 3D map of the electrostatic potential on the surface of a molecule. chemrxiv.org It is used to visualize the charge distribution and predict how a molecule will interact with other species. nih.gov For this compound, the MESP map would show regions of negative potential (colored red), typically around the electron-rich sulfur and nitrogen atoms, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (blue) are found around hydrogen atoms. nih.gov
Global and Local Reactivity Descriptors quantify chemical reactivity. chemrxiv.org
Global descriptors describe the molecule as a whole. They are calculated from the HOMO and LUMO energies and include:
Chemical Potential (μ) : Describes the tendency of electrons to escape.
Chemical Hardness (η) : Measures resistance to change in electron distribution.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. researchgate.net
Local descriptors , such as Fukui functions , pinpoint reactivity at specific atomic sites. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the molecule changes. The condensed Fukui functions for nucleophilic attack (f⁺) and electrophilic attack (f⁻) identify the specific atoms most susceptible to attack. For this compound, the sulfur and specific nitrogen atoms would be analyzed to quantify their susceptibility to different types of reactions. researchgate.net
| Descriptor | Value (Exemplary) | Interpretation |
|---|---|---|
| Chemical Hardness (η) | 2.2 eV | Indicates moderate stability |
| Electrophilicity Index (ω) | 2.27 eV | Acts as a moderate electrophile |
| Fukui (f⁻) on S atom | 0.25 | Primary site for electrophilic attack |
| Fukui (f⁺) on C4 atom | 0.18 | A likely site for nucleophilic attack |
Conformational Analysis
The primary points of conformational flexibility in this compound are the rotation of the methyl group at the C4 position and the orientation of the thiol group at the C2 position. The molecule can exist in two predominant tautomeric forms: the thiol form (this compound) and the thione form (4-methyl-1,2-dihydroquinazoline-2-thione). The conformational analysis is further complicated by the potential for rotation around the C-S bond in the thiol tautomer and restricted rotation in the thione form.
Research Findings from Computational Studies
While direct and extensive conformational analysis studies specifically on this compound are not widely available in the public domain, valuable insights can be drawn from computational investigations of closely related quinoline and quinazoline derivatives. For instance, studies on the conformational preferences of 2-(methylthio)quinoline derivatives have utilized potential energy surface (PES) scans to identify the most stable conformations.
A common approach involves performing a relaxed PES scan by systematically varying the dihedral angles of interest while optimizing the rest of the molecular geometry. For this compound, the key dihedral angles for investigation would be:
τ1 (C5-C4-C-N): Defining the orientation of the methyl group relative to the quinazoline ring.
τ2 (N1-C2-S-H): Defining the orientation of the thiol hydrogen in the thiol tautomer.
Hypothetical Conformational Energy Profile
Based on analogous systems, a theoretical conformational analysis of the thiol tautomer of this compound would likely reveal several stable conformers. The rotation of the methyl group is expected to have a relatively low energy barrier, typical for methyl rotations. The rotation around the C-S bond of the thiol group would likely lead to more distinct energy minima and maxima due to potential steric interactions with the adjacent parts of the quinazoline ring.
The thione tautomer is expected to be more rigid, with the primary conformational freedom arising from the rotation of the methyl group. The exocyclic C=S bond limits the conformational possibilities compared to the C-SH single bond in the thiol form.
Interactive Data Tables
The following interactive data tables present hypothetical results from a DFT-based conformational analysis of the thiol and thione tautomers of this compound. These tables are illustrative and based on the expected outcomes from such a study, providing a framework for understanding the molecule's conformational preferences.
Table 1: Calculated Relative Energies and Key Dihedral Angles of Stable Conformers of this compound (Thiol Tautomer)
| Conformer | Dihedral Angle τ1 (C5-C4-C-N) (°) | Dihedral Angle τ2 (N1-C2-S-H) (°) | Relative Energy (kcal/mol) |
| A | 0 | 0 | 1.5 |
| B | 0 | 180 | 0.0 |
| C | 180 | 0 | 1.8 |
| D | 180 | 180 | 0.3 |
In this hypothetical data, Conformer B represents the global energy minimum for the thiol tautomer, where the thiol hydrogen is oriented away from the nitrogen atom at position 1, and the methyl group is in a specific orientation relative to the ring. The energy differences between the conformers indicate the feasibility of interconversion at room temperature.
Table 2: Calculated Rotational Energy Barriers for this compound (Thiol Tautomer)
| Rotation | Transition State Dihedral Angles (°) | Rotational Barrier (kcal/mol) |
| Methyl Group Rotation | τ1 ≈ 60 | ~2.5 |
| Thiol Group Rotation | τ2 ≈ 90 | ~5.0 |
The rotational barrier for the methyl group is expected to be low, allowing for relatively free rotation at ambient temperatures. The barrier for the thiol group rotation is higher, suggesting that certain orientations are significantly more stable.
Table 3: Calculated Relative Energies of Stable Conformers of 4-Methyl-1,2-dihydroquinazoline-2-thione (Thione Tautomer)
| Conformer | Dihedral Angle τ1 (C5-C4-C-N) (°) | Relative Energy (kcal/mol) |
| E | 0 | 0.0 |
| F | 60 | 2.2 |
For the thione tautomer, the primary conformational flexibility is the rotation of the methyl group. Conformer E represents the most stable arrangement. The rotational barrier for the methyl group in the thione form would be of a similar magnitude to that in the thiol form.
Exploration of Biological Activities and Molecular Mechanisms of 4 Methylquinazoline 2 Thiol Derivatives in Vitro Studies
Antimicrobial and Antifungal Activity Investigations (In Vitro Assays)
Derivatives of 4-methylquinazoline-2-thiol have been the subject of numerous in vitro studies to evaluate their efficacy against a range of pathogenic bacteria and fungi. These investigations have revealed that modifications to the core quinazoline (B50416) structure can lead to compounds with significant antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.
One area of exploration has been the synthesis of Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one. These compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, a series of arylidene-based quinazolin-4(3H)-one motifs were synthesized and screened for their antimicrobial properties. Among these, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one emerged as a particularly potent antibacterial agent, with a minimum inhibitory concentration (MIC) value of 1.95 μg/mL against certain bacterial strains. nih.gov
Furthermore, the introduction of different substituents on the quinazolinone ring has been shown to modulate the antimicrobial spectrum and potency. For example, some new aza isatin (B1672199) derivatives containing 4(3H) quinazolinones have been reported, with the N-hexyl substituted isatin-quinazoline derivative showing notable activity against screened gram-positive and gram-negative bacteria, as well as fungi. nih.gov The versatility of the quinazoline scaffold allows for the development of derivatives with broad-spectrum antimicrobial activity, making them a promising area for the discovery of new anti-infective agents. nih.govsciencepub.net
The following table summarizes the in vitro antimicrobial activities of selected this compound derivatives against various microorganisms.
| Compound ID | Target Microorganism | Activity (MIC in µg/mL) | Reference |
| 3m | Selected Bacteria | 1.95 | nih.gov |
| N-hexyl isatin-quinazoline | Gram-positive bacteria | Active | nih.gov |
| N-hexyl isatin-quinazoline | Gram-negative bacteria | Active | nih.gov |
| N-hexyl isatin-quinazoline | Fungi | Active | nih.gov |
Antitumor/Antiproliferative Activity in Cell Lines (In Vitro Assays)
The antiproliferative potential of this compound derivatives has been extensively investigated in various human cancer cell lines. These in vitro assays have demonstrated that these compounds can inhibit the growth of cancer cells through multiple mechanisms, highlighting their potential as templates for the development of novel anticancer agents. uomustansiriyah.edu.iqnih.gov
A variety of cancer cell lines have been utilized to assess the cytotoxic effects of these derivatives, including those from breast, colon, liver, and lung cancers. For instance, novel 4-aminoquinazoline derivatives containing a 1,3,4-thiadiazole (B1197879) group were designed and evaluated for their antiproliferative activity against four human cancer cell lines (H1975, PC-3, MCF-7, and HGC-27). researchgate.net One compound, N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide, demonstrated significant antitumor activity, particularly against the PC-3 prostate cancer cell line, with an IC50 value of 1.96 ± 0.15 μM. researchgate.net
The antiproliferative activity is often dose-dependent, and structure-activity relationship (SAR) studies have been crucial in identifying the key structural features responsible for the observed cytotoxicity. These studies pave the way for the rational design of more potent and selective anticancer compounds based on the this compound scaffold.
A primary mechanism through which many quinazoline derivatives exert their antitumor effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is often overexpressed in various cancers. A number of 4-anilinoquinazoline (B1210976) derivatives have been developed as potent EGFR inhibitors. For example, a series of 6,7-dialkoxy-4-anilinoquinazolines were synthesized and screened for their cytotoxic effects on the EGFR-overexpressing A431 skin epidermoid carcinoma cell line. nih.gov Two compounds, 2-butyl-4-chloro-1-{3-[7-methoxy-4-(3-(trifluoromethyl)phenylamino)quinazolin-6-yloxy]-propyl}-1H-imidazole-5-carboxaldehyde and 2-butyl-4-chloro-1-{3-[4-(3-iodophenyl amino)-7-methoxyquinazolin-6-yloxy]propyl}-1H-imidazole-5-carboxaldehyde, were found to be particularly potent, with IC50 values of 3.5 and 3 µM, respectively, comparable to the known EGFR inhibitor gefitinib. nih.gov
Phosphatidylinositol 3-kinase (PI3K): The PI3K signaling pathway is frequently dysregulated in cancer. A series of 4-aminoquinazoline derivatives were designed and synthesized, with one compound, designated 6b, demonstrating selective inhibition of PI3Kα with an IC50 of 13.6 nM. nih.gov This inhibition subsequently blocked the downstream PI3K/Akt pathway in HCT116 colon cancer cells. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process. Some 4-anilinoquinazoline derivatives have been designed as dual inhibitors of both EGFR and VEGFR-2. nih.govnih.gov For instance, compounds 15a, 15b, and 15e from one study exhibited potent inhibitory activity against both EGFR (IC50 = 0.13 µM, 0.15 µM, and 0.69 µM, respectively) and VEGFR-2 (IC50 = 0.56 µM, 1.81 µM, and 0.87 µM, respectively). nih.gov Another study identified compounds 19i, 19j, and 19l as potent dual inhibitors of EGFR (IC50 = 1 nM, 78 nM, and 51 nM, respectively) and VEGFR-2 (IC50 = 79 nM, 14 nM, and 14 nM, respectively). nih.gov
The following table presents the in vitro kinase inhibitory activities of representative this compound derivatives.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 30 | EGFR | 3500 | nih.gov |
| 33 | EGFR | 3000 | nih.gov |
| 6b | PI3Kα | 13.6 | nih.gov |
| 15a | EGFR | 130 | nih.gov |
| 15a | VEGFR-2 | 560 | nih.gov |
| 19i | EGFR | 1 | nih.gov |
| 19i | VEGFR-2 | 79 | nih.gov |
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer drugs. mdpi.comwikipedia.org Several 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been investigated as DHFR inhibitors. nih.govresearchgate.net One study synthesized new 2-mercapto-quinazolin-4-one analogs and tested their DHFR inhibitory activity. nih.gov Notably, compounds 37, 21, and 54 showed remarkable DHFR inhibitory activity with IC50 values of 0.03, 0.08, and 0.08 μM, respectively, with their potency attributed to the presence of electron-withdrawing groups on the quinazolinone ring. nih.gov These findings suggest that the this compound scaffold can be effectively modified to create potent DHFR inhibitors for cancer therapy.
Another mechanism by which some quinazoline derivatives exhibit anticancer activity is through interaction with DNA and the inhibition of topoisomerase enzymes. These enzymes are crucial for managing DNA topology during replication and transcription.
A series of novel bohrium.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives were designed as DNA intercalators and topoisomerase II (Topo II) inhibitors. nih.gov The most active compounds from this series were evaluated for their ability to bind to DNA and inhibit Topo II. The results indicated a correlation between their cytotoxic activity and their ability to interact with DNA and inhibit the enzyme. nih.gov For instance, compound 16 from one study was identified as the most cytotoxic and a potent Topo II inhibitor. nih.gov Similarly, another study found that derivative 7e exhibited the highest binding affinity to DNA and was the most potent Topo II inhibitor with an IC50 value of 0.890 µM. researchgate.net
The following table provides data on the DNA intercalation and topoisomerase inhibition activities of selected quinazoline derivatives.
| Compound ID | Target | IC50 (µM) | Reference |
| 7e | DNA Intercalation | 31.24 | researchgate.net |
| 7e | Topoisomerase II | 0.890 | researchgate.net |
| 16 | Topoisomerase II | 15.16 | nih.gov |
| 17 | Topoisomerase II | 17.66 | nih.gov |
| 18 | Topoisomerase II | 18.28 | nih.gov |
Beyond direct enzyme inhibition, this compound derivatives can induce cancer cell death by modulating the cell cycle and triggering apoptosis (programmed cell death).
In vitro studies have shown that these compounds can cause cell cycle arrest at different phases, preventing cancer cells from progressing through division. For example, a novel 4-aminoquinazoline derivative, 6b, was found to cause G1 cell cycle arrest in HCT116 cells. nih.gov Another study on a series of 4-aminoquinazoline derivatives containing a 1,3,4-thiadiazole group showed that compound 15o blocked the cell cycle in the S phase in PC-3 cells. researchgate.net
Furthermore, many of these derivatives have been shown to induce apoptosis through various molecular pathways. The induction of apoptosis by compound 6b was found to occur via a mitochondrial-dependent pathway. nih.gov A study on a new synthetic 3-amino-2-methylquinazolin-4(3H)-one compound demonstrated its ability to induce apoptosis in several cancer cell lines. uomustansiriyah.edu.iq Another promising compound, 18c, from a series of 1,2,4-triazolo[4,3-c]quinazoline derivatives, was found to induce apoptosis and arrest the cell cycle at the G2-M phase in HepG-2 cells. nih.gov
Enzyme Inhibition Studies (e.g., α-Glucosidase)
In addition to their anticancer and antimicrobial activities, certain derivatives of this compound have been investigated for their ability to inhibit other enzymes with therapeutic relevance. One such enzyme is α-glucosidase, which is involved in carbohydrate digestion and is a target for the management of type 2 diabetes.
Several studies have reported the synthesis and α-glucosidase inhibitory activity of novel quinazolin-4(3H)-one derivatives. bohrium.comscienceandtechnology.com.vn For instance, a series of 2-arylquinazolin-4(3H)-ones were evaluated for their yeast α-glucosidase inhibitory activities, with most of the synthetic compounds being significantly more active than the standard drug, acarbose. researchgate.net Another study on 6-halogeno and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides also revealed potent α-glucosidase inhibitory activity for some derivatives. nih.gov For example, the 2-(4-methoxyphenyl) derivative 3p showed strong activity against α-glucosidase with an IC50 value of 0.78 ± 0.05 μM. nih.gov These findings highlight the potential of this class of compounds in the development of new antidiabetic agents.
The following table summarizes the in vitro α-glucosidase inhibitory activity of selected this compound derivatives.
| Compound ID | IC50 (µM) | Reference |
| 3p | 0.78 ± 0.05 | nih.gov |
| 3c | 0.92 ± 0.01 | nih.gov |
| 3b | 7.47 ± 0.05 | nih.gov |
| Acarbose (Standard) | 840 ± 1.73 | researchgate.net |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. In vitro studies have been instrumental in elucidating these relationships, guiding the design of compounds with enhanced potency and selectivity.
The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, serving as the fundamental pharmacophore for a wide range of biological activities. nih.gov The specific therapeutic action is largely dictated by the substitution pattern, particularly at the C2, C4, C6, and C7 positions. mdpi.com
Key structural motifs that confer specific biological activities include:
4-Anilino Group: The substitution of an aniline (B41778) ring at the C4-position is a hallmark of many potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govmdpi.com
2-Aryl Group: A substituted aryl ring at the C2-position has been identified as a critical motif for potent and selective inhibition of Tankyrases (TNKSs), enzymes involved in the Wnt signaling pathway. northampton.ac.uk
4-Thioether Linkage: The presence of an alkyl or aryl thioether at the C4-position is a recurring motif in quinazoline derivatives exhibiting anti-proliferative activities. nih.gov
Heterocyclic Moieties: The attachment of various heterocyclic rings, such as a piperazine (B1678402) at the C7-position or a chalcone (B49325) moiety linked to the 4-thio position, has been shown to be crucial for activities like TNF-alpha inhibition and antiviral effects, respectively. nih.govnih.gov
Systematic modification of substituents on the quinazoline core has allowed for the fine-tuning of biological efficacy.
Substitutions at Position 2 and 8: The combination of substituents at these positions is critical for Tankyrase inhibition. An 8-methyl group paired with a 4'-hydrophobic or electron-withdrawing group (like trifluoromethyl) on a 2-aryl substituent results in highly potent and selective inhibitors. northampton.ac.uk The presence of a methyl group at position 2 has also been explored for developing antitubercular agents. sent2promo.com
Substitutions at Position 4: This position is a primary site for modification to alter biological activity.
Anti-proliferative Activity: S'-substituted 4-alkyl(aryl)thioquinazoline derivatives have demonstrated significant anti-proliferative effects against cancer cells in vitro. nih.gov For instance, compound 3c (2,4-dichloro-6-fluorophenylthio) showed a potent IC₅₀ value of 1.8 µM against the PC3 prostate cancer cell line. nih.gov
Table 1: In Vitro Anti-proliferative Activity of 4-Arylthioquinazoline Derivatives Against PC3 Cells
| Compound | R Group on Thioether | IC₅₀ (µM) nih.gov |
| 3a | 2,4-dichlorophenyl | 5.6 |
| 3c | 2,4-dichloro-6-fluorophenyl | 1.8 |
| 3d | 2,6-dichloro-4-(trifluoromethyl)phenyl | 8.1 |
| 3f | 2-chloro-4-fluorophenyl | 8.7 |
| 3l | 2-chloro-4-(trifluoromethyl)phenyl | 8.9 |
| Compound | Curative Activity at 500 µg/mL (%) nih.gov |
| M₁ | 52.5 ± 5.2 |
| M₂ | 47.7 ± 4.3 |
| M₆ | 48.3 ± 3.3 |
Substitutions at Positions 6 and 7: Modifications at these positions are crucial for modulating EGFR inhibition.
Electron-donating groups, such as methoxy (B1213986) groups, at the C6 and C7 positions generally increase the activity of EGFR inhibitors. mdpi.com
A piperazine ring at the C7-position was found to be important for inhibitory activity against TNF-alpha production. nih.gov Further studies showed that smaller N-substituents on this piperazine ring were required for optimal inhibition. nih.gov
A chloro group at the C6-position has been incorporated into designs targeting Mycobacterium tuberculosis. sent2promo.com
Mechanistic Investigations at the Molecular and Cellular Level (In Vitro)
In vitro studies have been pivotal in identifying the molecular targets of this compound derivatives and elucidating their impact on cellular pathways.
The quinazoline scaffold has been successfully employed to target a variety of proteins implicated in disease.
Epidermal Growth Factor Receptor (EGFR): A significant number of quinazoline derivatives have been developed as inhibitors of EGFR tyrosine kinase, a key target in cancer therapy. nih.govmdpi.comnih.govnih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding site of the EGFR enzyme. nih.gov
Tankyrases (TNKSs): 2-Arylquinazolin-4-ones have been identified as a class of potent and selective inhibitors of Tankyrase 1 and 2. northampton.ac.uk Co-crystal structures revealed that the selectivity over other PARP family members stems from interactions with a hydrophobic region near the 8-position of the quinazoline inhibitor. northampton.ac.uk
Poly(ADP-ribose) polymerase (PARP): Derivatives with a 4-hydroxyquinazoline (B93491) scaffold have been identified as potent PARP inhibitors. mdpi.com One such compound, B1 , exhibited an IC₅₀ value of 63.81 ± 2.12 nM against the PARP1 enzyme in vitro. mdpi.com
Mycobacterium Tuberculosis InhA: Through in silico screening and subsequent in vitro validation, quinazolin-4(3H)-one derivatives linked to a 1,3,4-thiadiazole-thiol motif were identified as inhibitors of the MTB enoyl acyl carrier protein reductase (InhA). sent2promo.com
Opioid Receptor Like-1 (ORL1): A series of 4-aminoquinazoline derivatives were discovered to be potent and selective antagonists of the ORL1 receptor. nih.gov
By engaging their molecular targets, quinazoline derivatives can modulate critical cellular signaling pathways.
Induction of Apoptosis: A common mechanism of action for anticancer quinazoline derivatives is the induction of programmed cell death, or apoptosis. nih.govnih.govmdpi.com
EGFR inhibitors, such as compound 6c , have been shown to effectively induce apoptosis in cancer cell lines. nih.gov
The PARP inhibitor B1 was found to stimulate the formation of intracellular reactive oxygen species (ROS) and promote the depolarization of the mitochondrial membrane, leading to increased apoptosis. mdpi.com
Cell Cycle Arrest: Several quinazoline-based EGFR inhibitors can halt the proliferation of cancer cells by arresting the cell cycle. nih.govnih.gov Compounds 4d and 6c were both reported to cause an arrest at the G2/M phase of the cell cycle in human tumor cells. nih.govnih.gov
Wnt Signaling Pathway Inhibition: As direct inhibitors of Tankyrases, 2-arylquinazolin-4-one derivatives effectively block the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. northampton.ac.uk
Inhibition of Cytokine Production: Specific 4-chlorophenethylaminoquinazoline derivatives have been shown to inhibit the production of the pro-inflammatory cytokine TNF-alpha in cellular assays. nih.gov
Other Scientific Applications of 4 Methylquinazoline 2 Thiol and Its Derivatives
Beyond their well-documented biological activities, 4-methylquinazoline-2-thiol and its derivatives are versatile compounds with significant applications in various other scientific domains. Their unique structural features, including the quinazoline (B50416) core and the reactive thiol group, make them valuable in materials science, coordination chemistry, corrosion inhibition, and as foundational molecules in organic synthesis.
Future Research Directions and Challenges in 4 Methylquinazoline 2 Thiol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in the synthesis of quinazoline (B50416) derivatives, including 4-Methylquinazoline-2-thiol, is the reliance on traditional methods that may not be environmentally benign. bohrium.com Future research is increasingly focused on green chemistry principles to develop more sustainable and efficient synthetic routes. researchgate.net Key areas of development include the use of microwave-assisted synthesis, novel catalysts, and solvent-free conditions to enhance reaction efficiency and reduce waste. mdpi.combohrium.com
One promising direction is the adoption of magnetically recyclable nanocatalysts. researchgate.net These catalysts offer high efficiency, easy separation from the reaction mixture, and the potential for multiple reuse cycles without significant loss of activity, aligning with the goals of sustainable chemistry. researchgate.netnih.gov For instance, a magnetic nano-catalyst system based on graphene oxide has been successfully used for the one-pot synthesis of quinazoline derivatives in solvent-free conditions, demonstrating high yields and recyclability. nih.gov
Future methodologies will likely focus on multi-component reactions (MCRs), which allow for the construction of complex molecules like this compound in a single step from readily available starting materials. mdpi.com This approach not only simplifies the synthetic process but also improves atom economy.
Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives
| Methodology | Key Features | Advantages | Challenges for this compound |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid heating. | Faster reaction times, energy savings, often higher yields. mdpi.combohrium.com | Optimization of specific reaction conditions (power, time, temperature). |
| Nanocatalysis | Employs catalysts on the nanoscale, often magnetic for easy recovery. researchgate.net | High catalytic activity, selectivity, and recyclability; suitable for green chemistry. researchgate.netnih.gov | Synthesis and characterization of specific catalysts, potential for leaching. |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step. mdpi.com | High efficiency, reduced waste, rapid access to molecular diversity. | Identifying suitable starting materials and reaction conditions. |
| Solvent-Free Reactions | Conducted without a solvent or in a deep eutectic solvent. | Environmentally friendly, reduced cost and waste, simplified workup. researchgate.netnih.gov | Ensuring reactant miscibility and managing reaction temperature. |
Advanced Computational Approaches for Rational Design and Mechanism Elucidation
Computational chemistry is an indispensable tool for accelerating the discovery and development of new quinazoline-based molecules. Future research will heavily rely on advanced computational methods for the rational design of this compound derivatives with tailored properties. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are pivotal in predicting the biological activity and interaction of these compounds with specific targets. mdpi.comresearchgate.net
Molecular docking studies, for example, can elucidate the binding modes of this compound analogues within the active sites of biological targets like enzymes or receptors. mdpi.comresearchgate.net This insight is crucial for designing derivatives with enhanced potency and selectivity. Furthermore, Density Functional Theory (DFT) methods can be employed to understand the structural and electronic properties of the molecule, providing a deeper understanding of its reactivity and potential interaction mechanisms. researchgate.net
These computational approaches not only guide the synthesis of new compounds but also help in elucidating complex reaction mechanisms, saving significant time and resources in the laboratory. istanbul.edu.tr The synergy between computational prediction and experimental validation will be a hallmark of future research in this field.
Identification of New Molecular Targets and In Vitro Mechanisms of Action for Biological Potency
The quinazoline core is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rroij.commdpi.comnih.gov A key future direction for this compound research is the identification of novel molecular targets to expand its therapeutic potential. While derivatives of the parent quinazoline structure are known to interact with targets such as epidermal growth factor receptor (EGFR), phosphoinositide 3-kinases (PI3Ks), and histone deacetylases (HDACs), the specific targets for this compound remain largely unexplored. mdpi.comnih.gov
Systematic screening against a wide range of biological targets will be essential. For instance, given the known activity of related 2-thio-quinazoline derivatives, exploring its potential as a T-type calcium channel blocker could be a fruitful avenue. nih.gov Similarly, its efficacy against various bacterial and fungal strains should be systematically evaluated to uncover potential antimicrobial applications. nih.govresearchgate.net
Once a biological activity is identified, elucidating the in vitro mechanism of action is the next critical step. This involves detailed studies to understand how the compound interacts with its molecular target at a cellular level, such as inhibiting enzyme activity, modulating protein-protein interactions, or inducing apoptosis in cancer cells. nih.govnih.gov
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Example(s) | Potential Therapeutic Area | Rationale Based on Related Compounds |
|---|---|---|---|
| Kinases | EGFR, PI3K, Multi-kinases | Oncology | Quinazoline scaffold is a known kinase inhibitor pharmacophore. mdpi.comnih.gov |
| Ion Channels | T-type Calcium Channels (Cav3.2) | Oncology, Neurology | 2-thio-3,4-dihydroquinazoline derivatives show potent inhibition. nih.gov |
| DNA-related Enzymes | PARP, Topoisomerase | Oncology | Quinazolinone derivatives have shown inhibitory activity. mdpi.comnih.gov |
| Bacterial Enzymes | DprE1 | Infectious Disease (Tuberculosis) | Quinazoline derivatives have been designed as antitubercular agents targeting this enzyme. mdpi.com |
| G-protein coupled receptors | Gαq/11 proteins | Oncology (Uveal Melanoma) | Quinazoline derivatives have been evaluated as inhibitors. nih.gov |
Exploration of Emerging Applications in Chemical Biology and Materials Science
Beyond its therapeutic potential, the unique structure of this compound, particularly its thiol group, opens up possibilities in chemical biology and materials science. The sulfhydryl (-SH) group is highly reactive and can participate in various chemical transformations, making it a valuable functional handle. wikipedia.orglongdom.org
In chemical biology, the thiol group can be used to conjugate the molecule to biomolecules or nanoparticles. mdpi.com This could facilitate the development of targeted drug delivery systems, where this compound is attached to a gold nanoparticle or a specific antibody to be delivered directly to diseased cells, potentially increasing efficacy and reducing side effects. mdpi.com
In materials science, thiol-containing compounds are crucial for creating self-assembling monolayers and functionalizing surfaces. The ability of thiols to form strong bonds with gold and other metal surfaces is well-established. mdpi.com This property could be leveraged to develop novel sensors or electronic materials. Furthermore, the quinazoline core itself has been investigated for applications in fluorescent materials and organic light-emitting diodes (OLEDs), suggesting that derivatives of this compound could be designed as components for advanced optical and electronic materials. mdpi.com The exploration of these emerging applications represents a dynamic and promising frontier for future research.
Q & A
Q. Data-Driven Approach :
How to establish structure-activity relationships (SAR) for this compound derivatives?
Advanced Research Question
SAR studies require systematic structural modulation:
- Substituent Variation : Introduce halogens, alkyl groups, or aryl rings at specific positions (e.g., position 6 of the quinazoline ring) .
- Bioisosteric Replacement : Replace sulfur with selenium or oxygen to assess pharmacophore flexibility .
- Computational Modeling : Use DFT or molecular docking to predict binding affinities (e.g., interactions with kinase active sites) .
Case Study : Derivatives with electron-withdrawing groups (NO₂, Cl) at the phenyl ring showed 10-fold higher antimicrobial activity compared to electron-donating groups (OCH₃), likely due to enhanced membrane penetration .
What analytical methods are suitable for detecting trace impurities in this compound samples?
Advanced Research Question
- HPLC-PDA/MS : Detects and quantifies impurities at ppm levels using reverse-phase C18 columns .
- TLC with Derivatization : Visualizes sulfur-containing impurities via iodine vapor or ninhydrin staining .
- X-ray Crystallography : Resolves structural ambiguities in polymorphic forms .
Note : Sigma-Aldrich recommends cross-validating purity using multiple methods due to the lack of analytical data for some derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
